4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile is an organic compound with the molecular formula . This compound features a hydroxyphenyl group linked to a benzonitrile group via a vinyl connection, making it a significant structure in organic chemistry. Its unique configuration allows for various chemical reactions and applications in scientific research, particularly in the fields of medicinal chemistry and materials science.
The compound is synthesized primarily through the reaction of 2-hydroxybenzaldehyde with benzonitrile under specific conditions, typically involving the use of bases and solvents to facilitate the reaction .
4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile can be classified as:
The synthesis of 4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile generally involves a two-step process:
The molecular structure of 4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile can be described as follows:
The compound exhibits distinct characteristics in spectroscopic analyses such as NMR and IR, which confirm its structural integrity. The absorption peaks in NMR correspond to different hydrogen environments within the molecule .
4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile can participate in several chemical reactions:
The physical properties include:
The chemical properties involve reactivity patterns that allow for various functionalizations:
Property | Value |
---|---|
Molecular Formula | C15H11NO |
Molecular Weight | 221.25 g/mol |
IUPAC Name | 4-[1-(2-hydroxyphenyl)ethenyl]benzonitrile |
InChI | InChI=1S/C15H11NO/c1... |
Canonical SMILES | C=C(C1=CC=C(C=C1)C#N)C2=CC=CC=C2O |
4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile has several significant applications:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8